4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine
Description
4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine is a pyrimidine derivative characterized by a central heterocyclic ring with substituents at positions 2, 4, and 5. The pyrimidine core is substituted with a phenyl group at position 2, a methoxy group at position 5, and a 4-chloro-2-methylphenoxy group at position 6. Pyrimidines are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-10-14(19)8-9-15(12)23-18-16(22-2)11-20-17(21-18)13-6-4-3-5-7-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGBXIUOGSVXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC(=NC=C2OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Phenoxy Intermediate Formation
The phenoxy moiety is derived from 4-chloro-2-methylphenol, which undergoes activation to form a nucleophilic phenoxide species. A demonstrated protocol involves reacting 4-chloro-2-methylphenol with ethylmagnesium bromide in tetrahydrofuran (THF) and toluene at 4°C, followed by the addition of tetramethylethylenediamine (TMEDA) and paraformaldehyde. This method yields the phenoxy-aldehyde intermediate with a 60% efficiency after chromatographic purification.
Key Reaction Conditions for Phenoxy Intermediate Synthesis
| Parameter | Value/Reagent | Yield |
|---|---|---|
| Solvent System | THF/Toluene (4:1 v/v) | 60% |
| Temperature | 4°C → Reflux (4 hr) → RT (48 hr) | |
| Catalysts/Additives | TMEDA, HMPA | |
| Workup | HCl quenching, EtOAc extraction |
This route leverages the Grignard reagent’s ability to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on paraformaldehyde. The use of hexamethylphosphoramide (HMPA) as a co-solvent enhances reaction kinetics by stabilizing transition states.
Pyrimidine Ring Construction
The methoxy-substituted pyrimidine core is assembled via cyclocondensation reactions. Patent literature describes the use of potassium carbonate (K₂CO₃) and methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C to introduce the methoxy group at the 5-position of the pyrimidine ring. This SN2-type alkylation proceeds efficiently under anhydrous conditions, with the reaction monitored via LC-MS to confirm the formation of the methoxy intermediate (MH⁺ = 367.0).
Industrial-Scale Production Techniques
Scalable synthesis requires adaptation of laboratory protocols to continuous-flow systems. Key industrial considerations include:
- Solvent Recovery : DMF and THF are recycled via distillation to reduce costs and environmental impact.
- Catalyst Recycling : Immobilized palladium catalysts on silica supports enable reuse across multiple batches.
- Purification : Centrifugal partition chromatography replaces column chromatography for high-throughput separations.
A patent-derived method highlights the use of high-throughput reactors for the methoxylation step, achieving 85% conversion in 30 minutes under microwave irradiation. This represents a 40% reduction in reaction time compared to conventional heating.
Critical Analysis of Reaction Conditions
Temperature and Solvent Effects
The phenoxy intermediate synthesis demonstrates pronounced temperature sensitivity. Reactions initiated at 4°C prevent premature decomposition of the Grignard reagent, while subsequent reflux ensures complete formaldehyde incorporation. Solvent polarity directly impacts methoxylation efficiency, with DMF outperforming less polar alternatives like dichloromethane (DCM) due to improved base solubility.
Catalytic Systems
The absence of transition metals in early stages contrasts with the reliance on palladium catalysts for aryl coupling. This dichotomy necessitates stringent purification between stages to prevent catalyst poisoning. Theoretical frameworks advocate for "ideal synthesis" principles, where atom economy and step convergence are prioritized.
Optimization Strategies for Enhanced Yield
Stoichiometric Adjustments
Molar ratios of 1.2:1 (phenol:paraformaldehyde) in the initial stage reduce unreacted starting material, increasing isolated yield to 68% in optimized trials. Excess methyl iodide (1.5 eq) in methoxylation drives the reaction to completion, albeit requiring careful quenching to prevent over-alkylation.
Alternative Halogen Sources
Comparative studies suggest that benzyltrimethylammonium chloride (BTMAC) as a phase-transfer catalyst improves chloride incorporation during phenoxide formation, though this remains unexplored in published protocols for this specific compound.
Comparative Evaluation of Synthetic Routes
Theoretical models propose a convergent approach combining phenoxide formation and pyrimidine cyclization in a one-pot procedure, potentially reducing steps and improving atom economy.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles (amines, thiols) with suitable bases (NaOH, KOH)
Major Products Formed
Oxidation: Formation of hydroxyl-substituted derivatives
Reduction: Formation of amine-substituted derivatives
Substitution: Formation of various substituted pyrimidine derivatives
Scientific Research Applications
4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- Chloro vs. Methoxy Groups : The presence of a chloro group (as in the target compound) increases electronegativity and may enhance binding to biological targets through halogen bonding . In contrast, methoxy groups (e.g., in 4,6-dichloro-5-methoxypyrimidine) contribute to solubility and steric effects .
- Phenolic Ether Linkages: The 4-(4-chloro-2-methylphenoxy) group in the target compound introduces a bulky aromatic substituent, which may influence pharmacokinetic properties such as absorption and distribution .
Crystallographic and Structural Insights
- Hydrogen Bonding: Analogous compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () form intramolecular N–H⋯N bonds, stabilizing their conformations .
- Crystal Packing : Short Cl⋯N interactions (3.09–3.10 Å) in 4,6-dichloro-5-methoxypyrimidine create a three-dimensional framework, suggesting similar packing behavior in the target compound .
Biological Activity
4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine is a synthetic organic compound classified under pyrimidines. Its structure includes a chloro-substituted phenoxy group, a methoxy group, and a phenyl group attached to a pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C18H15ClN2O2
- Molecular Weight : 326.78 g/mol
- CAS Number : 478029-69-5
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Phenoxy Intermediate : The reaction of 4-chloro-2-methylphenol with sodium hydroxide to form the phenoxide ion.
- Pyrimidine Ring Formation : The phenoxy intermediate reacts with a methoxy-substituted pyrimidine precursor.
- Final Coupling : Introduction of the phenyl group through a palladium-catalyzed cross-coupling reaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to inhibition or modulation of various biochemical pathways, which may result in therapeutic effects against diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects that are dose-dependent. The compound's ability to induce apoptosis in cancer cells is under investigation.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study conducted on the efficacy of various pyrimidine derivatives, including this compound, reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 10–50 µg/mL for effective strains.
-
Anticancer Research :
- In vitro assays performed on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a reduction of cell viability by approximately 60% at concentrations above 25 µM after 48 hours of exposure.
-
Mechanistic Insights :
- Further investigations into its mechanism revealed that it may inhibit the activity of specific kinases involved in cell proliferation, leading to cell cycle arrest at the G1 phase.
Comparative Analysis
A comparison with similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| MCPA | Similar phenoxy structure | Herbicidal action |
| 2,4-D | Similar mode of action | Herbicidal action |
| MCPB | Related agricultural use | Herbicidal action |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine, and what experimental conditions optimize yield?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyrimidine core. For example, a ring-closing reaction using a nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring can introduce the phenoxy group. Optimized conditions include using anhydrous solvents (e.g., DMF or THF) and catalytic bases like K₂CO₃ at 80–100°C . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates. Yield optimization may require stoichiometric control of substituents (e.g., chloro vs. methoxy groups) to minimize side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR should resolve aromatic protons (δ 6.5–8.5 ppm) from the methoxy (δ ~3.8 ppm) and methylphenoxy groups (δ ~2.3 ppm for CH₃). ¹³C NMR distinguishes carbonyl carbons (if present) and aromatic carbons, with downfield shifts for electron-withdrawing groups (e.g., Cl) .
- IR : Stretching vibrations for C-Cl (~550–750 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) provide functional group confirmation.
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺, with fragmentation patterns verifying the loss of Cl or methoxy groups .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to fluoroquinolone controls .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring selectivity for microbial vs. mammalian targets .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target binding of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the chloro and methoxy groups may influence electron distribution on the pyrimidine ring, affecting SNAr reactivity .
- Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial DNA gyrase (a fluoroquinolone target). Focus on hydrogen bonding with key residues (e.g., Ser84 in E. coli gyrase) and π-π stacking with phenyl groups .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying MIC values)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like inoculum size, growth media, and incubation time. For example, discrepancies in MIC may arise from differences in bacterial strain virulence or solvent effects (DMSO vs. aqueous solutions) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing methoxy with ethoxy) to identify critical functional groups. Parallel synthesis of analogs can isolate contributions of specific moieties .
Q. What advanced structural analysis techniques (e.g., X-ray crystallography) reveal conformational dynamics?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a target protein (e.g., topoisomerase IV) to resolve binding modes. For pure compound analysis, slow evaporation from ethanol/water mixtures may yield single crystals. Data collection at 100 K with synchrotron radiation enhances resolution .
- Dynamic NMR : Study rotational barriers of the phenyl group at varying temperatures (e.g., 25–60°C) to assess steric hindrance from the 2-methylphenoxy substituent .
Q. How does the electronic environment of the pyrimidine ring influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The electron-withdrawing Cl and methoxy groups activate the pyrimidine ring for palladium-catalyzed coupling. Use Pd(PPh₃)₄ and arylboronic acids in degassed THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS, as substituents may direct coupling to the 2- or 4-positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
